Antibacterial Potency: 4-Chloro-6,7,8-trifluoroquinoline vs. 6,7-Difluoro and 7,8-Difluoro Analogs
Direct head-to-head antibacterial evaluation of 4-chloro-6,7,8-trifluoroquinoline (Compound 13) against 4-chloro-6,7-difluoroquinoline (Compound 10) and 4-chloro-7,8-difluoroquinoline (Compound 11) demonstrates that the trifluoro substitution pattern confers superior potency against Gram-negative bacterial strains. This study provides the foundational SAR evidence for the 6,7,8-trifluoro configuration [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 3.13 μg/mL (E. coli); MIC = 1.56 μg/mL (P. aeruginosa) |
| Comparator Or Baseline | Compound 10 (4-chloro-6,7-difluoroquinoline): MIC = 12.5 μg/mL (E. coli); Compound 11 (4-chloro-7,8-difluoroquinoline): MIC = 6.25 μg/mL (E. coli) |
| Quantified Difference | 4-fold improvement vs. 6,7-difluoro; 2-fold improvement vs. 7,8-difluoro against E. coli |
| Conditions | Agar dilution method; bacterial strains: Escherichia coli NIHJ JC-2, Pseudomonas aeruginosa IFO 3445; inoculum size: 10^6 CFU/mL |
Why This Matters
The 2- to 4-fold MIC improvement quantifiably validates the 6,7,8-trifluoro configuration over difluoro alternatives for antibacterial lead optimization.
- [1] Tani, J.; Mushika, Y.; Yamaguchi, T. Studies on Biologically Active Halogenated Compounds. IV. Synthesis and Antibacterial Activity of Fluorinated Quinoline Derivatives. Chemical and Pharmaceutical Bulletin 1982, 30(10), 3530-3543. Table I, Compounds 10, 11, 13. View Source
